molecular formula C29H48O2 B1200371 Cholest-7-en-3-one, 14-ethyl-15-hydroxy-, (5alpha,15alpha)- CAS No. 65388-49-0

Cholest-7-en-3-one, 14-ethyl-15-hydroxy-, (5alpha,15alpha)-

Cat. No.: B1200371
CAS No.: 65388-49-0
M. Wt: 428.7 g/mol
InChI Key: IVMZFFSMKDJDLO-NUNHNUFQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cholest-7-en-3-one, 14-ethyl-15-hydroxy-, (5alpha,15alpha)-, also known as Cholest-7-en-3-one, 14-ethyl-15-hydroxy-, (5alpha,15alpha)-, is a useful research compound. Its molecular formula is C29H48O2 and its molecular weight is 428.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cholest-7-en-3-one, 14-ethyl-15-hydroxy-, (5alpha,15alpha)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cholest-7-en-3-one, 14-ethyl-15-hydroxy-, (5alpha,15alpha)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

65388-49-0

Molecular Formula

C29H48O2

Molecular Weight

428.7 g/mol

IUPAC Name

(5S,9R,10S,13R,15S,17R)-14-ethyl-15-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,4,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C29H48O2/c1-7-29-24-12-11-21-17-22(30)13-15-27(21,5)23(24)14-16-28(29,6)25(18-26(29)31)20(4)10-8-9-19(2)3/h12,19-21,23,25-26,31H,7-11,13-18H2,1-6H3/t20-,21+,23+,25-,26+,27+,28-,29?/m1/s1

InChI Key

IVMZFFSMKDJDLO-NUNHNUFQSA-N

SMILES

CCC12C(CC(C1(CCC3C2=CCC4C3(CCC(=O)C4)C)C)C(C)CCCC(C)C)O

Isomeric SMILES

CCC12[C@H](C[C@@H]([C@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CCC(=O)C4)C)C)[C@H](C)CCCC(C)C)O

Canonical SMILES

CCC12C(CC(C1(CCC3C2=CCC4C3(CCC(=O)C4)C)C)C(C)CCCC(C)C)O

Synonyms

14 alpha-ethyl-5 alpha-cholest-7-en-15 alpha-ol-3-one

Origin of Product

United States

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